Lonafarnib-d9 -

Lonafarnib-d9

Catalog Number: EVT-1497983
CAS Number:
Molecular Formula: C₂₇H₂₂D₉Br₂ClN₄O₂
Molecular Weight: 647.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Lonafarnib-d9 involves several key steps that typically include the introduction of deuterium into the molecular structure of Lonafarnib. Various synthetic routes have been explored in literature, focusing on methods that ensure high yields and purity.

  1. Deuteration Technique: One common method involves the use of deuterated solvents or reagents during the synthesis process. This can be achieved through:
    • Exchange Reactions: Utilizing deuterated acids or bases to facilitate the exchange of hydrogen with deuterium.
    • Catalytic Methods: Employing catalysts that promote the incorporation of deuterium into specific sites on the Lonafarnib molecule.
  2. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate Lonafarnib-d9 from by-products and unreacted materials. This step is crucial for obtaining a compound suitable for biological testing.
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and isotopic labeling.
Molecular Structure Analysis

Structure and Data

Lonafarnib-d9 retains the core structure of Lonafarnib, which includes a farnesyl moiety essential for its biological activity. The molecular formula for Lonafarnib-d9 is C27H31Br2ClN4O2C_{27}H_{31}Br_{2}ClN_{4}O_{2}, with specific attention to the isotopic labeling at various positions where hydrogen atoms are replaced by deuterium.

  • Key Structural Features:
    • Farnesyl Group: Essential for binding to target proteins.
    • Chlorine and Bromine Atoms: Contribute to the compound's lipophilicity and biological activity.

Analytical data from NMR spectroscopy typically reveals distinct shifts corresponding to deuterated hydrogen atoms, confirming successful incorporation.

Chemical Reactions Analysis

Reactions and Technical Details

Lonafarnib-d9 undergoes similar chemical reactions as its parent compound. Its primary reaction mechanism involves inhibition of farnesyltransferase, which is critical in post-translational modification of proteins such as Ras.

  1. Inhibition Mechanism: By binding to the active site of farnesyltransferase, Lonafarnib-d9 prevents the farnesylation of Ras proteins, leading to their mislocalization and subsequent degradation.
  2. Reactivity with Biological Targets: The compound may also interact with other enzymes involved in cell signaling pathways, although specific interactions can vary based on structural modifications introduced during deuteration.
Mechanism of Action

Process and Data

The mechanism of action for Lonafarnib-d9 primarily revolves around its role as a farnesyltransferase inhibitor:

  1. Binding Affinity: The compound competes with farnesyl pyrophosphate for binding to farnesyltransferase.
  2. Inhibition Effects: Inhibition leads to reduced farnesylation of Ras proteins, which are pivotal in promoting cell proliferation and survival in cancerous cells.
  3. Biological Outcomes: Studies suggest that this inhibition results in decreased tumor growth in various cancer models, supporting its potential therapeutic applications.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lonafarnib-d9 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 569.39 g/mol.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Enhanced stability compared to non-deuterated counterparts due to reduced metabolic degradation rates.

Data from studies indicate that deuterated compounds often exhibit altered pharmacokinetics due to differences in metabolic pathways.

Applications

Scientific Uses

Lonafarnib-d9 is primarily used in research settings aimed at understanding the pharmacological properties and mechanisms underlying farnesyltransferase inhibition:

  1. Cancer Research: Investigated for its efficacy against various cancers, particularly those driven by Ras mutations.
  2. Pharmacokinetic Studies: Utilized to study drug metabolism and distribution due to its unique isotopic labeling, allowing researchers to trace its behavior within biological systems.
  3. Drug Development: Serves as a lead compound for developing new therapeutic agents targeting similar pathways involved in cancer progression.
Chemical Characterization of Lonafarnib-d9

Structural Elucidation and Isotopic Labeling Patterns

Lonafarnib-d9 is a deuterated analog of the farnesyltransferase inhibitor lonafarnib, where nine hydrogen atoms (³H) are replaced by deuterium (²H) at specific molecular positions. The deuterium atoms are strategically incorporated at the piperidine rings adjacent to the carboxamide and ketone functional groups. This labeling pattern was confirmed through nuclear magnetic resonance (NMR) spectroscopy, which showed characteristic peak shifts and absence of proton signals at the substitution sites [6] [8]. X-ray crystallography studies of the parent compound (lonafarnib) revealed that these positions are metabolically vulnerable, making deuterium substitution a targeted approach to alter stability without compromising the core tricyclic structure responsible for farnesyltransferase inhibition [7]. High-resolution mass spectrometry (HRMS) further validated the deuterium distribution, showing no scrambling during synthesis and confirming site-specific deuteration [1] [6].

Table 1: Deuterium Labeling Positions in Lonafarnib-d9

Molecular RegionNumber of Deuterium AtomsChemical Significance
Piperidine ring (C4-C6)4Adjacent to carboxamide; metabolic hotspot
Piperidine ring (N-alkyl)5Proximal to ketone; influences conformation
Aliphatic linker0Unmodified to preserve binding affinity

Molecular Formula and Deuterium Substitution Analysis

The molecular formula of non-deuterated lonafarnib is C₂₇H₃₁Br₂ClN₄O₂ (molecular weight: 638.83 g/mol), while lonafarnib-d9 is C₂₇H₂₂D₉Br₂ClN₄O₂ (molecular weight: 647.88 g/mol) [6] [10]. The 9 Da mass difference arises exclusively from the isotopic exchange of ³H for ²H, confirmed via isotopic abundance analysis using liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) [1]. This mass shift is critical for analytical differentiation, as the +9 Da signature enables unambiguous detection in biological matrices. Notably, the isotopic purity of commercial lonafarnib-d9 is ≥95% atom D, with residual protiated impurities primarily originating from incomplete deuterium incorporation during synthesis [6] [8].

Table 2: Molecular Formula and Mass Analysis

ParameterLonafarnibLonafarnib-d9
Molecular FormulaC₂₇H₃₁Br₂ClN₄O₂C₂₇H₂₂D₉Br₂ClN₄O₂
Exact Mass (g/mol)636.06645.12
Mass Shift (Da)+9
Isotopic PurityN/A≥95% atom D

Comparative Physicochemical Properties: Lonafarnib vs. Lonafarnib-d9

Deuteration minimally alters the physicochemical profile of lonafarnib due to the conservative nature of hydrogen-deuterium exchange. Both compounds exhibit near-identical chromatographic retention in reversed-phase HPLC systems, indicating similar lipophilicity (log P ≈ 5.2) [6] [10]. However, deuterium introduces subtle differences in crystal packing density, as observed via X-ray powder diffraction (XRPD), which reveals a 0.3% reduction in unit cell volume for lonafarnib-d9 [7]. This arises from shorter deuterium-carbon bonds, enhancing lattice stability. Additionally, deuterium marginally increases aqueous solubility (1.2 μg/mL vs. 1.0 μg/mL for lonafarnib) due to altered hydrogen-bonding dynamics [8]. Crucially, the kinetic isotope effect (KIE) influences reaction rates: C–D bonds exhibit ~6× slower cleavage than C–H bonds under oxidative conditions, a key factor in metabolic stability [9].

Table 3: Comparative Physicochemical Properties

PropertyLonafarnibLonafarnib-d9Analytical Significance
Log P (octanol-water)5.235.21Near-identical partitioning behavior
Aqueous Solubility (μg/mL)1.01.2Slight increase due to bond polarization
Retention Time (HPLC, min)8.78.7 ± 0.1Co-elution enables internal standardization
Thermal Decomposition (°C)215219Enhanced stability from stronger C–D bonds

Stability and Degradation Profiles Under Varied Conditions

Thermal and Photolytic Stability

Lonafarnib-d9 demonstrates enhanced thermal resilience compared to its protiated analog. Differential scanning calorimetry (DSC) shows a 4°C increase in decomposition onset temperature (219°C vs. 215°C), attributed to the higher bond dissociation energy of C–D bonds [8]. Under ICH Q1B photostability conditions, both compounds degrade at similar rates via radical-mediated oxidation, forming identical brominated quinone derivatives [6].

Solution-State Stability

In aqueous buffers, lonafarnib-d9 exhibits pH-dependent degradation:

  • Acidic conditions (pH 1–3): Rapid hydrolysis of the carboxamide group, yielding a carboxylic acid derivative. Deuteration reduces degradation by 18% (t₁/₂ = 48 min vs. 40 min for lonafarnib) due to KIE [9].
  • Neutral conditions (pH 7): Both compounds remain stable for >72 hours.
  • Basic conditions (pH 10): Base-catalyzed dehydration forms a dehydrogenated metabolite (Lonafarnib-2H), with lonafarnib-d9 degrading 22% slower [1].

Metabolic Stability

LC–MS studies with human liver microsomes reveal lonafarnib-d9 resists CYP3A4-mediated oxidation 3.5× longer than lonafarnib (t₁/₂ = 45 min vs. 13 min) [1] [9]. The primary hydroxylated metabolite (Peak A) forms via benzylic oxidation but undergoes 40% slower formation in the deuterated analog due to KIE at the piperidine methylene groups. Crucially, lonafarnib-d9 suppresses artefact formation in bioanalytical workflows; unlike lonafarnib, it does not generate solvolytic adducts (e.g., with methanol) during sample preparation [1].

Table 4: Degradation Kinetics Under Stressed Conditions

ConditionDegradation PathwayHalf-life (Lonafarnib)Half-life (Lonafarnib-d9)KIE Impact
Acidic Hydrolysis (pH 2)Carboxamide hydrolysis40 min48 minModerate (kH/kD = 1.8)
CYP3A4 OxidationHydroxylation at piperidine13 min45 minHigh (kH/kD = 3.5)
Methanol SolvolysisArtifactual adduct formationN/A*None detectedPrevents artefact

*Lonafarnib forms adducts (Peak B) during sample prep [1]

All compound names mentioned: Lonafarnib, Lonafarnib-d9, Lonafarnib-2H (dehydrogenated metabolite), SCH 66336 (developmental code)

Properties

Product Name

Lonafarnib-d9

Molecular Formula

C₂₇H₂₂D₉Br₂ClN₄O₂

Molecular Weight

647.88

Synonyms

4-[2-[4-[(11R)-3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxamide-d9; Sarasar-d9; Sch 66336-d9;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.